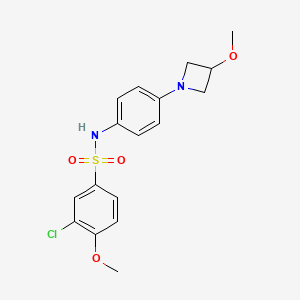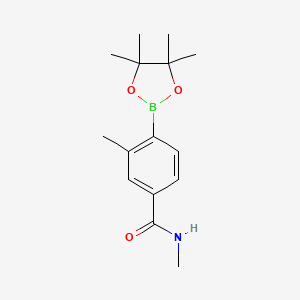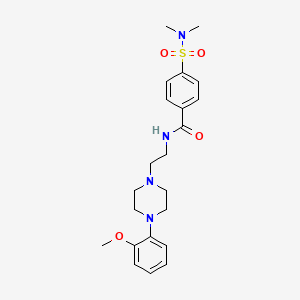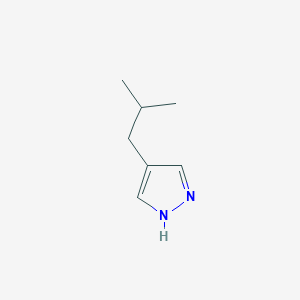![molecular formula C16H19NO5 B2825893 Diethyl 2-[(4-acetylanilino)methylene]malonate CAS No. 104007-11-6](/img/structure/B2825893.png)
Diethyl 2-[(4-acetylanilino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-[(4-acetylanilino)methylene]malonate is a chemical compound with the molecular formula C16H19NO5 . It consists of 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The molecule contains a total of 41 bonds, including 22 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 ketone (aromatic), and 1 secondary amine (aromatic) .
Synthesis Analysis
The synthesis of similar compounds often involves the Malonic Ester Synthesis, where a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .Molecular Structure Analysis
The molecular structure of Diethyl 2-[(4-acetylanilino)methylene]malonate is characterized by several functional groups. It contains 2 ester groups (aliphatic), 1 ketone group (aromatic), and 1 secondary amine group (aromatic). It also features a six-membered aromatic ring .Physical And Chemical Properties Analysis
Diethyl 2-[(4-acetylanilino)methylene]malonate has a molecular weight of 305.33 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.Scientific Research Applications
Dielectric and Electronic Filters
The compound has been used in the growth of crystalline specimens for dielectric and electronic filters . The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method .
Thermal Applications
The compound has thermal applications. The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed .
Optical Applications
The compound has been used in optical applications. The FTIR spectrum portrays the presence of major and active functional groups in D23DYM .
Mechanical Applications
In mechanical applications, it is very clear that the hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
Biomedical Applications
The compound has potential biomedical applications. Diabetes mellitus is the commonly occurring disease associated with lifestyle and feeding behavior of D23DYM—organic crystals are tested by the use of molecular docking .
Antifungal Activity
Diethyl 2-((arylamino)methylene)malonates (DAMMs) were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction and seemed to have antifungal activity against Fusarium oxysporum .
properties
IUPAC Name |
diethyl 2-[(4-acetylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-4-21-15(19)14(16(20)22-5-2)10-17-13-8-6-12(7-9-13)11(3)18/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYTNLPEXVIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(4-acetylanilino)methylene]malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)
![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide](/img/structure/B2825831.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)